molecular formula C12H11N3O3S B2876875 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one CAS No. 898421-54-0

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2876875
CAS No.: 898421-54-0
M. Wt: 277.3
InChI Key: VBFVTRCMZMNPSC-UHFFFAOYSA-N
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Description

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one is an organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyrimidin-2(1H)-one and 3-nitrobenzyl chloride.

    Thioether Formation: The key step involves the formation of a thioether bond between the pyrimidinone and the 3-nitrobenzyl group. This can be achieved through nucleophilic substitution reactions under basic conditions.

    Reaction Conditions: Common reagents and conditions include the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Amino Derivatives: Reduction of the nitro group to an amino group.

    Sulfoxides and Sulfones: Oxidation of the thioether linkage.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Unique due to its specific substitution pattern.

    4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.

    6-methyl-4-((benzyl)thio)pyrimidin-2(1H)-one: Lacks the nitro group on the benzyl moiety.

Uniqueness

This compound is unique due to the presence of both the 6-methyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFVTRCMZMNPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332000
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898421-54-0
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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